10-Methoxyspiro[4.5]deca-6,9-dien-8-one
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Overview
Description
10-Methoxyspiro[45]deca-6,9-dien-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclohexadienone and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 10-Methoxyspiro[4.5]deca-6,9-dien-8-one involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates carbon dioxide as the sole by-product . Another method involves the cascade radical 1,6-addition/cyclization of para-quinone methides .
Industrial Production Methods
While specific industrial production methods for 10-Methoxyspiro[4
Chemical Reactions Analysis
Types of Reactions
10-Methoxyspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly involving the methoxy group, can yield a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced spirocyclic compounds.
Scientific Research Applications
10-Methoxyspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 10-Methoxyspiro[4.5]deca-6,9-dien-8-one involves its interaction with molecular targets through its spirocyclic structure. The compound can undergo rearrangement via migration by carbon, which is thermodynamically favored over the alternative 1,2-shift by oxygen . This rearrangement can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but differs in its functional groups and substituents.
1-Oxaspiro[4.5]deca-3,6-diene: Another spirocyclic compound with a different set of substituents and reactivity.
Uniqueness
10-Methoxyspiro[45]deca-6,9-dien-8-one is unique due to its methoxy group and the specific arrangement of its spirocyclic structure
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
10-methoxyspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C11H14O2/c1-13-10-8-9(12)4-7-11(10)5-2-3-6-11/h4,7-8H,2-3,5-6H2,1H3 |
InChI Key |
ZFUJSWHOKWAQKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=CC12CCCC2 |
Origin of Product |
United States |
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